molecular formula C7H14ClNO B596395 4-(methylaMINO)CYCLOHEXANONE hydrochloride CAS No. 1260794-25-9

4-(methylaMINO)CYCLOHEXANONE hydrochloride

Cat. No.: B596395
CAS No.: 1260794-25-9
M. Wt: 163.645
InChI Key: NPFOMPKXKDTDFX-UHFFFAOYSA-N
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Description

4-(MethylaMINO)CYCLOHEXANONE hydrochloride is a chemical compound with the molecular formula C7H13NO.ClH. It is a derivative of cyclohexanone, where a methylamino group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(methylaMINO)CYCLOHEXANONE hydrochloride typically involves the reaction of cyclohexanone with methylamine. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-(MethylaMINO)CYCLOHEXANONE hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

4-(MethylaMINO)CYCLOHEXANONE hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-(methylaMINO)CYCLOHEXANONE hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-(MethylaMINO)CYCLOHEXANONE hydrochloride can be compared with other similar compounds:

Uniqueness:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and mechanism of action make it a valuable subject of study in chemistry, biology, medicine, and industry.

Biological Activity

4-(Methylamino)cyclohexanone hydrochloride is a chemical compound that has garnered attention for its biological activity, particularly its interaction with the N-methyl-D-aspartate (NMDA) receptor. This compound, a derivative of cyclohexanone, has applications in analgesia and anesthesia due to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C7_7H13_{13}ClN\O
  • Molecular Weight : 161.64 g/mol

The compound exists as both a free base and a hydrochloride salt, with the latter form being more soluble and stable for research purposes.

The primary mechanism of action for 4-(methylamino)cyclohexanone is its role as a non-selective, non-competitive antagonist at NMDA receptors. NMDA receptors are crucial for synaptic plasticity and memory function. By antagonizing these receptors, the compound reduces neuronal excitability and alters synaptic transmission, which can have significant implications for pain management and neuroprotection.

Table 1: Comparison of NMDA Antagonists

CompoundType of AntagonismApplications
4-(Methylamino)cyclohexanoneNon-competitiveAnalgesia, anesthesia
KetamineNon-competitiveAnesthesia, depression treatment
MemantineUncompetitiveAlzheimer's disease treatment

Pharmacokinetics

Research indicates that 4-(methylamino)cyclohexanone undergoes oxidative metabolism primarily via cytochrome P450 enzymes. One significant metabolite identified is norketamine, which also exhibits biological activity. The pharmacokinetics of this compound suggest a moderate half-life and variable bioavailability depending on the route of administration .

Biological Activity and Therapeutic Applications

The biological activities of 4-(methylamino)cyclohexanone extend beyond NMDA receptor antagonism. Studies have shown its potential in:

  • Pain Management : The compound has been evaluated for its analgesic properties. Its ability to modulate pain pathways makes it a candidate for treating various pain conditions.
  • Neuroprotection : Due to its effects on NMDA receptors, it may provide protective benefits in neurodegenerative diseases associated with excitotoxicity .
  • Gut Motility : Preliminary studies suggest that it may influence gastrointestinal motility, which could be beneficial in treating certain digestive disorders.

Case Studies

  • Analgesic Efficacy : In animal studies, 4-(methylamino)cyclohexanone demonstrated comparable analgesic effects to established opioids without significant respiratory depression, highlighting its potential as a safer alternative in pain management .
  • Neuroprotective Effects : A study involving neurodegenerative models indicated that treatment with this compound resulted in reduced neuronal death and improved functional outcomes compared to controls .

Properties

IUPAC Name

4-(methylamino)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFOMPKXKDTDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(=O)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677445
Record name 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260794-25-9
Record name 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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